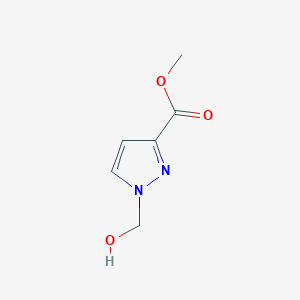

methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

説明

BenchChem offers high-quality methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 1-(hydroxymethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-11-6(10)5-2-3-8(4-9)7-5/h2-3,9H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSYENHALRROFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate CAS number 1001519-16-9

Strategic Utilization in Heterocyclic Synthesis and Prodrug Design

Executive Summary

Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate (CAS 1001519-16-9) is a specialized N-hemiaminal intermediate derived from the pyrazole-3-carboxylate scaffold. Unlike stable N-alkyl pyrazoles, this compound represents a "masked" reactive species. It exists in a delicate equilibrium between the parent pyrazole and formaldehyde, making it a critical tool for N-functionalization , prodrug development , and cross-linking chemistry .

This guide moves beyond basic catalog data to provide a mechanistic understanding of its synthesis, stability profile, and utility as a precursor for electrophilic N-chloromethyl species.

Chemical Identity & Physicochemical Core

Before engaging in synthesis, researchers must understand the fundamental properties that dictate the handling of this hemiaminal.

| Property | Specification |

| CAS Number | 1001519-16-9 |

| IUPAC Name | Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate |

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| Core Scaffold | 1H-Pyrazole-3-carboxylic acid methyl ester |

| Functional Group | N-Hydroxymethyl (Hemiaminal) |

| Solubility | Soluble in DMSO, MeOH, DCM; Hydrolyzes in aqueous acid/base |

| Storage | -20°C, Desiccated (Prevents formaldehyde reversion) |

Synthesis & Mechanistic Pathways[1][2][3][4][5]

The synthesis of CAS 1001519-16-9 is not a simple alkylation; it is a reversible condensation reaction. The protocol below ensures high conversion while minimizing the formation of bis-pyrazole methylene byproducts.

3.1. Reaction Logic (The "Why")

The N1-nitrogen of the pyrazole ring is nucleophilic.[1] Reacting it with formaldehyde generates the N-hydroxymethyl derivative.

-

Challenge: The product is a hemiaminal. High temperatures or acidic conditions will reverse the reaction (releasing formaldehyde).

-

Solution: Use neutral to slightly basic conditions and avoid high-vacuum drying at elevated temperatures, which can sublime paraformaldehyde and decompose the product.

3.2. Optimized Synthetic Protocol

Reagents:

-

Methyl 1H-pyrazole-3-carboxylate (Parent, CAS 15366-34-4)[2]

-

Formaldehyde (37% aq. solution) or Paraformaldehyde

-

Solvent: Water (if using aq. HCHO) or Acetonitrile (if using Paraformaldehyde)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask, suspend Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in water (concentration ~0.5 M).

-

Addition: Add Formaldehyde (37% aq., 1.5 eq).

-

Reaction: Stir at 40°C for 4–6 hours.

-

Self-Validating Step: Monitor by TLC (DCM:MeOH 95:5). The starting material (lower Rf) should disappear, replaced by a slightly higher Rf spot (product).

-

Note: If the reaction stalls, add catalytic K₂CO₃ (0.05 eq), but neutralization will be required later.

-

-

Isolation:

-

Cool the mixture to 0°C. The product often precipitates as a white solid.

-

Filter and wash with cold water.

-

Critical Drying: Dry under vacuum at room temperature (25°C). Do not heat above 40°C during drying, or you risk reverting to the starting material.

-

3.3. Reaction Pathway Visualization

The following diagram illustrates the equilibrium formation and the downstream utility of converting the hydroxymethyl group into a reactive chloromethyl species.

Figure 1: Synthetic pathway showing the reversible formation of the N-hydroxymethyl species and its activation to a chloromethyl electrophile.

Applications in Drug Discovery & Development

4.1. Prodrug Design (Formaldehyde Releasers)

The N-hydroxymethyl motif is a classic "soft drug" design element.

-

Mechanism: In physiological pH, the hemiaminal hydrolyzes, releasing the active parent pyrazole and formaldehyde.

-

Utility: This increases the water solubility of the parent pyrazole (by disrupting crystal packing) or allows for the attachment of polar "promoiety" groups via an ester linkage (e.g., reacting the -OH with succinic anhydride).

4.2. Synthetic Building Block (N-Mannich Bases)

Researchers use CAS 1001519-16-9 to access N-aminomethyl derivatives via the Mannich reaction.

-

Protocol: Reacting the hydroxymethyl derivative with a secondary amine (e.g., morpholine) replaces the -OH with -NR₂, creating a stable N-CH₂-NR₂ linkage. This is superior to direct alkylation which often yields mixtures of N1 and N2 isomers.

Critical Handling & Stability Protocol

The "Senior Scientist" warning: Treat this compound as a transient species.

-

Hydrolytic Instability: In the presence of moisture and acid traces, it reverts to the parent pyrazole.

-

Test: Dissolve a small amount in wet DMSO-d6. If NMR shows a peak at ~9.5 ppm (aldehyde proton) appearing over time, the sample is degrading.

-

-

Thermal Sensitivity:

-

Melting Point behavior is often broad because decomposition (loss of HCHO) competes with melting.

-

-

Storage:

-

Recommended: Store under Nitrogen/Argon at -20°C.

-

Forbidden: Do not store in acidic solvents (e.g., unbuffered CDCl₃ which often contains HCl traces).

-

References

-

Vertex AI Search. (2026). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). Link

- Mowbray, C. E., et al. (2009). Pyrazoles as Non-Nucleoside HIV Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding on N-substituted pyrazole synthesis).

-

Radosavljevic Evans, I., et al. (2005). 1-(Hydroxymethyl)-3,5-dimethylpyrazole. Acta Crystallographica Section E. (Structural analog characterization). Link

- Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.

-

Sigma-Aldrich. (2025). Methyl 1H-pyrazole-3-carboxylate Product Sheet. (Precursor data). Link

Sources

chemical structure and properties of methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Title: Technical Guide: Chemical Profile of Methyl 1-(Hydroxymethyl)-1H-pyrazole-3-carboxylate Document Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject Matter: CAS 1001519-16-9 | Reactive Intermediates | Pyrazole Scaffolds[1]

Executive Summary & Core Identity

Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate (CAS: 1001519-16-9) is a specialized heterocyclic building block characterized by a hemiaminal functionality at the pyrazole nitrogen.[1] Unlike its stable

In drug development, this scaffold serves two primary roles:

-

Synthetic Intermediate: A precursor for generating

-chloromethyl or -

Formaldehyde-Releasing Motif: A transient masking group for the pyrazole NH, utilized to alter physicochemical properties (solubility, lipophilicity) during formulation or processing.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value / Description |

| CAS Number | 1001519-16-9 |

| IUPAC Name | Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate |

| Molecular Formula | |

| Molecular Weight | 156.14 g/mol |

| Structural Class | |

| Physical State | White to off-white solid (typically) |

| Solubility | Soluble in DMSO, MeOH, DCM; Hydrolytically unstable in acidic aqueous media |

| Key Reactivity | Retro-formaldehyde reaction (deformylation); Nucleophilic substitution at |

Chemical Structure & Electronic Properties[11]

The molecule features a 1,3-disubstituted pyrazole ring.[2][3] The electronic environment is defined by the competition between the electron-withdrawing ester group at C3 and the hemiaminal moiety at N1.[1]

The N-Hydroxymethyl Hemiaminal (The "Warhead")

The defining feature of this molecule is the

-

Hemiaminal Instability: The

linkage is chemically distinct from a standard alcohol.[1] It is a hemiaminal, formed by the addition of the pyrazole nitrogen (nucleophile) to formaldehyde (electrophile). -

Equilibrium Dynamics: In solution, particularly protic or acidic solvents, the compound exists in equilibrium with its parent species.

[1] -

Synthetic Utility: The hydroxyl group is highly displaceable. Treatment with thionyl chloride (

) converts it to the

The C3-Methyl Ester

-

Electronic Effect: The ester at position 3 withdraws electron density from the ring, increasing the acidity of the remaining ring protons (C4-H and C5-H) and stabilizing the N1-nitrogen lone pair, which paradoxically makes the N1-hydroxymethyl bond slightly more stable than in electron-rich pyrazoles.[1]

-

Regiochemistry: The 1,3-substitution pattern is thermodynamically favored over the 1,5-isomer due to steric relief between the ester and the N-substituent.[1]

Synthesis & Experimental Protocols

The synthesis relies on the

Synthesis Workflow (DOT Visualization)

Caption: Synthesis of the title compound via hydroxymethylation, highlighting the reversible nature and potential for bis-adduct formation.

Detailed Protocol: Hydroxymethylation

Standard Operating Procedure (Adapted from general N-hydroxymethylation protocols [1, 2])

Reagents:

-

Methyl 1H-pyrazole-3-carboxylate (1.0 eq)[1]

-

Paraformaldehyde (1.5 – 2.0 eq) or Formalin (37% aq. solution)

-

Solvent: Water (if using formalin) or Dioxane/Toluene (if using paraformaldehyde)

-

Catalyst: None (thermal) or catalytic

(base)

Step-by-Step:

-

Charge: In a round-bottom flask, suspend Methyl 1H-pyrazole-3-carboxylate in water (approx. 5 mL/g).

-

Addition: Add excess Formalin (37% aq).

-

Reaction: Heat the mixture to 60–80°C. The suspension should dissolve as the more soluble

-hydroxymethyl adduct forms. -

Monitoring: Monitor by TLC (DCM/MeOH). Note: The product may streak or revert on silica gel; use neutral alumina or rapid visualization.

-

Work-up: Cool the solution to 0°C. The product, Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate, often precipitates as a white solid.[1]

-

Isolation: Filter the solid. Crucial: Wash with cold water, not acidic solvents.

-

Drying: Dry in a vacuum desiccator over

. Avoid heating above 50°C during drying to prevent formaldehyde off-gassing.[1]

Quality Control (Self-Validating):

-

NMR (DMSO-

Reactivity & Applications in Drug Design

This molecule is rarely the final drug; it is a tool. Its reactivity profile allows for the installation of "soft alkyl" linkers.

Conversion to N-Chloromethyl Derivatives

The hydroxyl group can be substituted with chlorine using thionyl chloride (

-

Application: The resulting

-chloromethyl species is a powerful alkylating agent used to attach the pyrazole ester to phosphate groups (making phosphonooxymethyl prodrugs) or other reactive drug carriers [3].[1]

Reactivity Pathways Diagram

Caption: Divergent reactivity pathways: Hydrolysis leads to decomposition, while functionalization yields reactive electrophiles or prodrugs.[1]

Safety & Handling (E-E-A-T)

Critical Warning: This compound is a formaldehyde generator .

-

Storage: Must be stored at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). Moisture triggers hydrolysis, releasing formaldehyde gas (carcinogen) and regenerating the parent pyrazole.

-

Toxicity: Handle as a potential sensitizer and carcinogen due to the labile formaldehyde moiety.

-

Stability: Solid state is stable for months if dry. Solution stability (DMSO/MeOH) is limited; use fresh solutions for biological assays (half-life in pH 7.4 buffer should be determined experimentally, typically

hours).[1]

References

- Katritzky, A. R.; et al. Synthesis and Properties of N-Hydroxymethylazoles. Journal of Heterocyclic Chemistry, 1987.

-

European Chemicals Agency (ECHA) . Registration Dossier: Methyl 1H-pyrazole-3-carboxylate (Parent Structure). Available at: [Link]

-

Rautio, J. ; et al. Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 2008 .[1] Available at: [Link]

-

PubChem . Compound Summary: Methyl 1H-pyrazole-3-carboxylate (Related Parent).[1] National Library of Medicine. Available at: [Link]

Sources

- 1. 18712-39-5,1,3,5-Trimethylpyrazole-4-methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Therapeutic Potential of 1-Hydroxymethyl Pyrazole-3-Carboxylate Derivatives

Executive Summary

The 1-hydroxymethyl-1H-pyrazole-3-carboxylate scaffold represents a critical junction in medicinal chemistry, serving primarily as a reactive platform for the development of Mannich bases and prodrug moieties . While the free N-hydroxymethyl group (

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic synthesis to explore the structure-activity relationships (SAR) , stability kinetics , and therapeutic utility of its derivatives. We focus specifically on overcoming the inherent instability of the N-hydroxymethyl linkage to unlock its pharmacological potential.

Chemical Rationale & Stability Mechanics

The "Hemiaminal" Challenge

The 1-hydroxymethyl group on the pyrazole nitrogen is chemically distinct from a standard alcohol. It is a hemiaminal , formed by the reaction of the pyrazole amine with formaldehyde. In aqueous physiological conditions, this group undergoes reversible hydrolysis:

Expert Insight: Direct therapeutic use of the free 1-hydroxymethyl derivative is rare due to the release of cytotoxic formaldehyde and the reversion to the parent pyrazole. However, this reactivity is the key to its utility:

-

Prodrug Design: Esterification of the hydroxyl group (e.g., to form N-acyloxymethyl derivatives) creates stable prodrugs that improve lipophilicity and oral bioavailability, releasing the active parent drug via plasma esterases.

-

Mannich Base Synthesis: Reaction with secondary amines replaces the unstable

with an amine, forming stable N-aminomethyl derivatives with high affinity for microbial DNA gyrase and topoisomerase IV.

Detailed Synthesis Protocol

The following protocol describes the generation of the 1-hydroxymethyl intermediate and its subsequent stabilization into a bioactive Mannich base.

Phase A: Synthesis of the Pyrazole-3-Carboxylate Core

Reagents: Diethyl oxalate, Acetophenone derivatives, Hydrazine hydrate, Ethanol.

-

Claisen Condensation: React diethyl oxalate (10 mmol) with acetophenone (10 mmol) in the presence of sodium ethoxide (10 mmol) in dry ethanol. Stir at 0–5°C for 4 hours.

-

Observation: Formation of a yellow precipitate (diketoester intermediate).

-

-

Cyclization: Add hydrazine hydrate (12 mmol) dropwise to the suspension. Reflux for 6 hours.

-

Isolation: Pour into ice water, filter the solid, and recrystallize from ethanol.

Phase B: Hydroxymethylation & Derivatization (The Critical Step)

Reagents: 37% Formalin (Formaldehyde), Secondary Amine (e.g., Morpholine, Piperazine), Ethanol.

-

Hydroxymethylation: Dissolve the parent pyrazole (5 mmol) in ethanol (20 mL). Add 37% formalin (2 mL).

-

Mannich Reaction (Stabilization): Immediately add the secondary amine (5.5 mmol).

-

Critical Control Point: Do not isolate the 1-hydroxymethyl intermediate. It is best generated in situ or reacted immediately to prevent retro-aldol-like decomposition.

-

-

Conditions: Stir at room temperature for 4–6 hours.

-

Purification: The product (1-aminomethyl derivative) usually precipitates. Filter and wash with cold ether.

Visualizing the Synthesis Pathway

Figure 1: Synthetic workflow transforming the pyrazole core into stable bioactive derivatives via the labile hydroxymethyl intermediate.

Therapeutic Applications & Bioactivity

The therapeutic value of these derivatives stems from the electronic modulation of the pyrazole ring by the N1-substituent.

Antimicrobial Activity (The Dominant Application)

Derivatives where the 1-hydroxymethyl group is converted to a 1-(morpholinomethyl) or 1-(piperazinomethyl) moiety exhibit potent antibacterial activity.

-

Mechanism: These cationic derivatives interact with the anionic phosphate backbone of bacterial DNA and inhibit DNA Gyrase (Topoisomerase II) .

-

Spectrum: High efficacy against Gram-positive S. aureus (including MRSA) and B. subtilis.

Anticancer Potential (Kinase Inhibition)

The pyrazole-3-carboxylate core acts as an ATP-mimetic.

-

Target: Cyclin-Dependent Kinases (CDK2) and EGFR.

-

Role of 1-Hydroxymethyl Derivatives: The N1-substitution projects the molecule into the solvent-accessible region of the ATP binding pocket, improving solubility and altering pharmacokinetic properties (LogP).

Anti-inflammatory (COX-2 Inhibition)

Similar to Celecoxib, these derivatives fit into the cyclooxygenase active site. The bulky 1-hydroxymethyl-derived groups can enhance selectivity for the larger COX-2 hydrophobic side pocket compared to COX-1.

Experimental Validation: Bioassay Protocols

To validate the therapeutic potential, the following assays are standard.

Protocol 1: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Purpose: Quantify antibacterial potency.

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) at

CFU/mL in Mueller-Hinton broth. -

Dilution: Prepare serial two-fold dilutions of the pyrazole derivative in DMSO (Range: 100

g/mL to 0.1 -

Incubation: Add 100

L inoculum to 100 -

Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for visual confirmation (Blue = Dead, Pink = Live).

Protocol 2: In Vitro Stability Assay (Plasma)

Purpose: Determine if the derivative acts as a prodrug (releasing the parent pyrazole) or a stable drug.

-

Media: Rat or Human plasma (buffered to pH 7.4).

-

Incubation: Spike plasma with 10

M compound. Incubate at 37°C. -

Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with acetonitrile.

-

Analysis: LC-MS/MS to monitor the disappearance of the derivative and appearance of the parent pyrazole-3-carboxylate.

Structure-Activity Relationship (SAR) Analysis

| Structural Region | Modification | Biological Impact |

| N1-Position | Moderate activity; poor solubility. | |

| Unstable; prodrug precursor. | ||

| Optimal Antibacterial ; High stability; Good lipophilicity. | ||

| Prodrug ; Rapid hydrolysis in plasma to release parent. | ||

| C3-Carboxylate | Ethyl Ester ( | Good cell permeability; often hydrolyzed to acid active form. |

| Hydrazide ( | Increases H-bonding; higher affinity for enzymes. | |

| C5-Aryl Ring | 4-Cl / 4-F (Halogens) | Increases metabolic stability and hydrophobic binding. |

| 4-OMe (Methoxy) | Electron-donating; often reduces potency in this scaffold. |

SAR Logic Diagram

Figure 2: Structure-Activity Relationship highlighting the critical role of the N1-hydroxymethyl derived linker.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 2021. [Link]

-

Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library, 2011. [Link]

-

1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid (Compound Summary). PubChem. [Link]

Sources

Comparative Technical Guide: Methyl 1H-pyrazole-3-carboxylate vs. Hydroxymethyl Derivatives

This guide provides an in-depth technical analysis of the structural, physicochemical, and synthetic differences between Methyl 1H-pyrazole-3-carboxylate and its primary hydroxymethyl derivative, (1H-pyrazol-3-yl)methanol .

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, serving as a bioisostere for amides, acids, and other heterocycles. The distinction between Methyl 1H-pyrazole-3-carboxylate (1) and its reduced congener, (1H-pyrazol-3-yl)methanol (2) , represents a fundamental switch in electronic character, solubility, and synthetic utility.

-

Compound A (The Ester): An electrophilic, electron-deficient pyrazole used primarily as a precursor for N-alkylation or as a prodrug motif.

-

Compound B (The Alcohol): A nucleophilic, polar scaffold serving as a hydrogen-bond donor/acceptor and a gateway to ether/halide functionalization.

This guide details the specific shifts in reactivity, acidity (pKa), and metabolic stability that occur when transforming the C3-ester to the C3-hydroxymethyl group.

Physicochemical Profiling

The transformation from an ester to a hydroxymethyl group dramatically alters the molecular landscape. The ester is a hydrogen bond acceptor (HBA) only, while the alcohol is both a donor (HBD) and acceptor.

| Property | Methyl 1H-pyrazole-3-carboxylate | (1H-pyrazol-3-yl)methanol | Impact on Drug Design |

| Structure | Ester is planar/conjugated; Alcohol has rotational freedom. | ||

| MW | 126.11 g/mol | 98.10 g/mol | Fragment-based design efficiency. |

| LogP (Calc) | ~0.4 (Lipophilic) | ~ -0.6 (Hydrophilic) | Alcohol significantly improves aqueous solubility. |

| H-Bonding | 2 Acceptors, 1 Donor (NH) | 2 Acceptors, 2 Donors (NH, OH) | Alcohol engages in additional binding interactions. |

| Electronic Nature | Electron Withdrawing Group (EWG) | Weakly Electron Donating (Inductive) | Ester deactivates ring; Alcohol activates ring. |

| pKa (NH) | ~10.5 - 11.5 (More Acidic) | ~13.5 - 14.0 (Less Acidic) | Ester stabilizes the pyrazolate anion, facilitating N-alkylation. |

Structural Dynamics: Tautomerism

Pyrazoles bearing a proton on a ring nitrogen exhibit annular tautomerism. The position of the substituent (Ester vs. Hydroxymethyl) dictates the equilibrium ratio between the 3-substituted and 5-substituted forms.

Tautomeric Equilibrium

In solution, Methyl 1H-pyrazole-3-carboxylate exists in equilibrium with Methyl 1H-pyrazole-5-carboxylate . However, the 3-isomer is generally favored in polar solvents and the solid state due to dipole minimization and intermolecular hydrogen bonding capabilities.

-

Ester Effect: The carbonyl oxygen can act as an H-bond acceptor for the NH of a neighboring molecule (intermolecular), stabilizing the 3-isomer lattice.

-

Alcohol Effect: The hydroxyl group can form intramolecular hydrogen bonds with the pyrazole nitrogen (N2), potentially stabilizing the 5-hydroxymethyl tautomer in non-polar solvents, though the 3-isomer remains dominant in water.

Synthetic Workflows & Reactivity

The chemical reactivity of these two species is distinct, dictating their roles in a synthetic sequence.

A. Synthesis of the Ester

The parent ester is typically synthesized via the cyclocondensation of hydrazine with a 1,3-dicarbonyl equivalent (e.g., methyl 2,4-dioxobutanoate or an enone surrogate).

B. Reduction to the Hydroxymethyl Derivative

The conversion of the ester to the alcohol is a standard reduction.

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) is most common. NaBH₄ in MeOH is often insufficient for pyrazole esters without additives (e.g., CaCl₂).

-

Selectivity: The pyrazole NH is acidic; LiAlH₄ will first deprotonate the nitrogen (consuming 1 equiv) before reducing the ester.

C. N-Alkylation Regioselectivity (Critical)

One of the most significant differences is how these groups influence N-alkylation (e.g., with alkyl halides).[1]

-

Ester (EWG): Alkylation of the pyrazolate anion typically favors the 1-alkyl-3-carboxylate (1,3-isomer) over the 1,5-isomer. The steric bulk of the ester and the electronic withdrawal make the distal nitrogen (N1) more nucleophilic or sterically accessible.

-

Alcohol (Neutral/Donating): N-alkylation often yields a mixture of 1,3- and 1,5-isomers. The lack of strong electron withdrawal reduces the electronic bias, making steric factors the sole driver.

Medicinal Chemistry Implications[2][3]

Bioisosterism & Binding[2]

-

Ester: Often used as a prodrug to improve membrane permeability. Once inside the cell, esterases hydrolyze it to the carboxylic acid (active species). It can also mimic the carbonyl H-bonding of amides.

-

Hydroxymethyl: Acts as a polar warhead . It is a bioisostere for amides and heterocycles like oxadiazoles. The -CH₂OH group can reach into solvent-exposed pockets or form specific H-bonds with serine/threonine residues in the active site.

Metabolic Fate

-

Ester: Susceptible to rapid hydrolysis by plasma esterases.

-

Alcohol: Susceptible to oxidation by Alcohol Dehydrogenase (ADH) or CYP450s to the aldehyde and subsequently the carboxylic acid. To mitigate this, the methylene protons are often blocked (e.g., dimethylation to a tertiary alcohol) or the ring is substituted to alter metabolic soft spots.

Experimental Protocols

Protocol A: Synthesis of Methyl 1H-pyrazole-3-carboxylate

Context: Standard preparation from commercially available reagents.

-

Reagents: Hydrazine monohydrate (1.0 equiv), Methyl 2,4-dioxovalerate (or equivalent enone) (1.0 equiv), Ethanol (0.5 M).

-

Procedure:

-

Dissolve the dicarbonyl compound in ethanol.

-

Add hydrazine monohydrate dropwise at 0°C (exothermic).

-

Reflux the mixture for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

-

Concentrate in vacuo. The residue is often a solid that can be recrystallized from EtOH/Water.

-

-

Yield: Typically 80–90%.

Protocol B: Reduction to (1H-pyrazol-3-yl)methanol

Context: Converting the ester to the hydroxymethyl derivative.

-

Reagents: Methyl 1H-pyrazole-3-carboxylate (1.0 equiv), LiAlH₄ (2.5 equiv - Note: Extra equiv needed for NH deprotonation), Anhydrous THF.

-

Procedure:

-

Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.

-

Add the ester (dissolved in THF) dropwise. Caution: Gas evolution (H₂).

-

Allow to warm to RT and stir for 12 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

-

Filter the granular precipitate. Concentrate the filtrate.

-

-

Purification: The product is a polar solid/oil. Purify via silica gel chromatography (DCM/MeOH 9:1).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 565662, Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4913243, (1H-Pyrazol-3-yl)methanol. Retrieved from [Link]

- Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles and Isoxazoles. Journal of Organic Chemistry. (General reference for pyrazole regioselectivity).

- Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II.

Sources

reaction conditions for N-hydroxymethylation of pyrazole esters using formaldehyde

[1]

Introduction & Scientific Rationale

The N-hydroxymethylation of pyrazoles is a reversible hemiaminal formation reaction where the secondary amine of the pyrazole ring (

For pyrazole esters (e.g., ethyl pyrazole-4-carboxylate), this transformation is particularly valuable but chemically delicate.[1] The presence of the ester moiety requires reaction conditions that avoid hydrolysis (saponification) while sufficiently driving the equilibrium toward the

-

Prodrug moieties: Increasing aqueous solubility of lipophilic pyrazoles.

-

Synthetic Intermediates: Precursors for

-chloromethylation (via SOCl -

Energetic Materials: Precursors for

-nitratomethyl or

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the pyrazole nitrogen lone pair onto the carbonyl carbon of formaldehyde. This step is reversible. The stability of the product depends heavily on the electron density of the pyrazole ring. Electron-withdrawing groups (EWGs) like esters (-COOEt) at the C3 or C4 position reduce the nucleophilicity of the nitrogen, making the forward reaction slower and the equilibrium more sensitive to conditions.

Experimental Protocols

Method A: Standard Aqueous Formalin Protocol (Recommended)

This method uses commercial 37% aqueous formaldehyde (formalin). It is robust for most pyrazole esters that are stable to mild heating in protic solvents.

Reagents:

-

Substrate: Pyrazole ester (e.g., Ethyl pyrazole-4-carboxylate) [1.0 equiv][1]

-

Reagent: Formaldehyde (37% aq.[3][4] solution) [1.5 – 3.0 equiv]

-

Solvent: Ethanol (95% or absolute) or Methanol

-

Catalyst: None (Thermal) or catalytic K

CO

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole ester (10 mmol) in Ethanol (20 mL).

-

Addition: Add Formaldehyde (37% aq., 1.2 mL, ~15 mmol) dropwise at room temperature.

-

Note: A slight excess (1.5 equiv) is standard to drive the equilibrium.

-

-

Reaction:

-

Option 1 (Reactive Pyrazoles): Stir at room temperature (RT) for 12–24 hours.

-

Option 2 (Electron-Deficient Esters): Heat to reflux (80°C) for 2–4 hours, then allow to stir at RT overnight. The cooling phase allows the product to crystallize if it is solid.

-

-

Monitoring: Monitor by TLC (System: Hexane/EtOAc). The

-hydroxymethyl product is typically more polar than the starting material.[1]-

Critical: Do not use acidic stains (e.g., Hanessian’s stain) as they may revert the product on the plate. Use UV or Iodine.

-

-

Workup:

-

Evaporation: Remove the solvent under reduced pressure (Rotavap) at a bath temperature < 45°C . High heat can reverse the reaction.

-

Purification: The residue is often a white solid or viscous oil.

-

Recrystallization:[5][6][7][8] Dissolve in minimum hot acetone or ethyl acetate and precipitate with hexane.

-

Avoid Column Chromatography: Silica gel is slightly acidic and can decompose the hemiaminal back to the starting pyrazole. If necessary, use neutral alumina or deactivate silica with 1% triethylamine.

-

-

Method B: Paraformaldehyde (PFA) Protocol (Anhydrous)

Use this method for moisture-sensitive esters or if the presence of water causes hydrolysis side-reactions.[1]

Reagents:

-

Substrate: Pyrazole ester [1.0 equiv]

-

Reagent: Paraformaldehyde (Solid PFA) [2.0 – 3.0 equiv]

-

Solvent: 1,4-Dioxane, Toluene, or Acetonitrile[1]

-

Base: Triethylamine (0.1 equiv) or K

CO

Step-by-Step Procedure:

-

Suspension: Suspend the pyrazole ester (10 mmol) and Paraformaldehyde (600 mg, 20 mmol) in 1,4-Dioxane (25 mL).

-

Activation: Add Triethylamine (140 µL, 1 mmol).

-

Depolymerization: Heat the mixture to 90–100°C. At this temperature, PFA depolymerizes to reactive formaldehyde gas in situ.

-

Completion: Stir for 4–6 hours until the solution becomes clear (indicating PFA consumption) and TLC shows conversion.

-

Workup: Filter off any undissolved solids. Concentrate the filtrate under vacuum.

Critical Parameters & Optimization

The following table summarizes how reaction variables impact the yield and stability of the

| Parameter | Condition | Impact on Reaction | Recommendation |

| Stoichiometry | 1.0 : 1.0 | Incomplete conversion due to equilibrium.[1] | Use 1.5 – 3.0 equiv of Formaldehyde. |

| Temperature | > 100°C | Risk of ester hydrolysis or polymerization. | Keep below 85°C (Refluxing EtOH is ideal). |

| Solvent | Water | Poor solubility for lipophilic esters. | Use Ethanol or Methanol (miscible with formalin). |

| pH | Acidic (< 5) | Promotes reversal to starting material. | Maintain Neutral to pH 8 . Avoid acid catalysts. |

| Workup | Silica Column | Decomposes product (acidic surface). | Use Recrystallization or Neutral Alumina. |

Stability & Storage (Crucial)

Visualization of Experimental Workflow

References

-

Bouabdallah, I., Ramdani, A., & Touzani, R. (2005).[6] 1-Hydroxymethyl-3,5-diphenylpyrazole.[1] Molbank , M426.[6] [Link]

- Key Insight: Establishes the standard ethanol reflux protocol (71% yield) without external base.

-

Radosavljević Evans, I., Szécsényi, K. M., & Leovac, V. M. (2005).[5] 1-(Hydroxymethyl)-3,5-dimethylpyrazole.[1] Acta Crystallographica Section E , 61(3), o625-o626. [Link]

- Key Insight: Confirms the structure and stability of N-hydroxymethyl pyrazoles via X-ray crystallography; highlights recrystallization

- Katritzky, A. R. (1984). Handbook of Heterocyclic Chemistry. Pergamon Press.

- Key Insight: Guidelines for low-temperature storage to prevent degradation of hydrazine/pyrazole deriv

Sources

- 1. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Nucleophilic Substitution at the N-hydroxymethyl Group of Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile N-hydroxymethyl Pyrazole Moiety

Pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities and applications in medicinal chemistry and materials science.[1][2] The introduction of an N-hydroxymethyl group at the pyrazole nitrogen provides a versatile synthetic handle for further functionalization. This moiety acts as an electrophilic precursor, readily undergoing nucleophilic substitution to introduce a variety of functional groups, thereby enabling the synthesis of a broad spectrum of pyrazole derivatives with tailored properties.

The N-hydroxymethyl group can be viewed as a stable and accessible formaldehyde equivalent, which, under appropriate conditions, can generate a reactive N-acyliminium ion intermediate. This intermediate is highly susceptible to attack by a wide range of nucleophiles, making this a powerful strategy for C-N, C-O, C-S, and C-C bond formation at the pyrazole nitrogen.

Mechanistic Insights: The Driving Force of the Reaction

The nucleophilic substitution at the N-hydroxymethyl group of pyrazoles typically proceeds through an SN1-like mechanism involving the formation of a key N-acyliminium ion intermediate. The reaction is often catalyzed by acid, which facilitates the departure of the hydroxyl group as a water molecule.

Mechanism Outline:

-

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the N-hydroxymethyl pyrazole is protonated, forming a good leaving group (water).

-

Formation of the N-Acyliminium Ion: The loss of a water molecule generates a resonance-stabilized N-acyliminium ion. This cation is the key electrophilic species in the reaction.

-

Nucleophilic Attack: A nucleophile attacks the electrophilic methylene carbon of the N-acyliminium ion, leading to the formation of the substituted product.

Sources

Scalable Synthesis of N-Substituted Pyrazole Carboxylates: Regiocontrol and Safety Protocols

Topic: Procedure for scaling up synthesis of N-substituted pyrazole carboxylates Content Type: Detailed Application Note and Protocol Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists.

Executive Summary & Strategic Rationale

N-substituted pyrazole carboxylates are ubiquitous scaffolds in modern drug discovery, serving as core pharmacophores in kinase inhibitors (e.g., Sildenafil, Rimonabant analogs) and agrochemicals.[1] While bench-scale synthesis (mg to g) often relies on convenient but unscalable methods (e.g., chromatography-heavy purification), scaling to kilogram quantities demands a paradigm shift.

This guide details the transition from discovery chemistry to process chemistry. The core challenges addressed here are regioselectivity (controlling N1 vs. N2 substitution) and thermal safety (managing hydrazine exotherms). We prioritize the Cyclocondensation Route (De Novo synthesis) over N-alkylation of pre-formed pyrazoles, as the former offers superior atom economy and regiocontrol when thermodynamically optimized.

Safety & Hazard Analysis (Critical Process Parameters)

WARNING: This protocol involves the use of Hydrazines. Strict adherence to safety standards is non-negotiable.

Hydrazine Handling at Scale

Hydrazine and its derivatives (Methylhydrazine, Phenylhydrazine) are potent alkylating agents, suspected carcinogens, and high-energy compounds.[1]

-

Thermal Stability: Anhydrous hydrazines are shock-sensitive. Always use hydrates (e.g., 35–64% wt aqueous solutions) or hydrochloride salts for scale-up to mitigate detonation risks.[1]

-

Incompatibility: Avoid contact with oxidizers, porous materials (earth, wood), and certain metals (Copper, Zinc) which catalyze decomposition.[1] Use Stainless Steel (316L) or Glass-Lined Reactors.

-

Monitoring: Continuous air monitoring for hydrazine (OSHA PEL: 1 ppm) is required.[1]

Exotherm Management

The condensation of hydrazines with 1,3-dicarbonyls is highly exothermic (

-

Dosing Strategy: Never add hydrazine in a single bolus. Use a controlled addition (pump) over 2–4 hours, maintaining reactor temperature

below the solvent boiling point. -

Quenching: Designate a specific waste stream for hydrazine-contaminated waste.[2] Quench with dilute hypochlorite (bleach) solution slowly to decompose residual hydrazine before disposal.

Synthetic Strategy & Mechanism

The Regioselectivity Challenge

When reacting a monosubstituted hydrazine (

-

Mechanism: The regiochemistry is dictated by the initial nucleophilic attack. The substituted nitrogen (

) is generally more nucleophilic (inductive effect) but more sterically hindered. -

Control Levers:

-

Sterics: If the dicarbonyl has a bulky group, the less hindered terminal nitrogen (

) attacks the bulky carbonyl. -

Solvent: Protic solvents (Ethanol, Acetic Acid) often favor the thermodynamic product, while aprotic polar solvents can shift ratios based on dipole interactions.[1]

-

Workflow Visualization

The following diagram illustrates the decision logic and process flow for the synthesis.

Caption: Decision matrix for scalable pyrazole synthesis, prioritizing cyclocondensation and crystallization.

Detailed Protocol: Cyclocondensation Route

Target Molecule Example: Ethyl 1-methyl-1H-pyrazole-4-carboxylate. Scale: 1.0 kg input (Ethyl 2-formyl-3-oxopropanoate analog).

Materials & Equipment

-

Reactor: 20 L Glass-Lined Reactor (GLR) with jacketed cooling/heating.[1]

-

Reagents:

-

Ethyl (ethoxymethylene)acetoacetate (or equivalent 1,3-dicarbonyl).

-

Methylhydrazine (35-40% aqueous solution preferred for safety).

-

Solvent: Ethanol (Absolute) or Toluene (if water removal is needed).

-

Catalyst: Acetic Acid (optional, promotes cyclization).

-

Step-by-Step Procedure

Step 1: Reactor Preparation and Charging

-

Inert the reactor with

to remove oxygen. -

Charge Ethyl (ethoxymethylene)acetoacetate (1.0 equiv) and Ethanol (5–7 volumes).

-

Cool the mixture to

. Rationale: Low temperature favors kinetic control and manages the exotherm of the subsequent addition.

Step 2: Controlled Addition (The Critical Step)

-

Charge Methylhydrazine (1.05 equiv) into the dosing funnel.

-

Add hydrazine dropwise over 120–180 minutes .

-

Monitor: Maintain internal temperature

.-

Note: A color change (yellow to orange) is common as the hydrazone intermediate forms.

-

Step 3: Cyclization

-

After addition, stir at

for 1 hour. -

Slowly warm the reactor to Room Temperature (

) over 1 hour. -

Heat to Reflux (

) and hold for 4–6 hours.

Step 4: In-Process Control (IPC)

-

Sample the reaction mixture.

-

Run HPLC (C18 column, Acetonitrile/Water gradient).

-

Criteria: Starting material < 1.0%. Regioisomer ratio > 95:5.

Step 5: Work-up and Isolation

-

Distill off Ethanol under reduced pressure (vacuum) to 20% of original volume.

-

Solvent Swap: Add Ethyl Acetate (5 volumes) and wash with Water (3 volumes) to remove hydrazine salts.

-

Wash organic layer with Brine .

-

Dry over

(or use azeotropic drying for larger scale).

Purification: The "Salt Break" Method

If the regioisomer ratio is poor (e.g., 85:15), distillation is often insufficient.[1] The "Salt Break" method is a robust industrial purification technique.

-

Dissolve the crude oil in Isopropyl Alcohol (IPA) (3 volumes).

-

Add Oxalic Acid (1.0 equiv) or HCl in IPA (1.0 equiv).

-

Heat to dissolve, then cool slowly to

. -

Theory: The desired pyrazole isomer often forms a highly crystalline salt, while the impurity remains in the mother liquor.

-

Filter the salt.

-

Free Basing: Resuspend salt in water, neutralize with

, and extract with Ethyl Acetate to yield >99% pure product.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Poor Regioselectivity | Temperature too high during addition. | Cool reactor to |

| Wrong Solvent Polarity. | Switch from Ethanol (protic) to THF or Toluene (aprotic). | |

| Low Yield | Incomplete cyclization. | Add catalytic Acetic Acid (5 mol%) or extend reflux time. |

| Product Color | Oxidation of hydrazine impurities. | Ensure strict |

| Exotherm Spike | Dosing rate too fast. | Stop addition immediately. Increase jacket cooling. Resume at 50% rate. |

References

-

Safety of Hydrazines: BenchChem. Application Notes and Protocols for the Scale-Up Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile. Link

-

Regioselective Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles."[7][8] Journal of Organic Chemistry. Link

-

Process Chemistry: Anderson, N. G. Practical Process Research & Development. Academic Press. (Standard Industry Text).[9]

-

Crystallization Techniques: Organic Chemistry Portal. Synthesis of Pyrazoles. Link

-

Salt Formation Strategy: Method for purifying pyrazoles. Patent DE102009060150A1. Link

Sources

- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scielo.br [scielo.br]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

optimizing yield of N-hydroxymethylation reactions for pyrazole esters

Ticket ID: #PYR-CH2OH-OPT

Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Equilibrium Trap

Welcome to the technical support hub. If you are seeing low yields or "disappearing" products when reacting pyrazole esters with formaldehyde, you are likely fighting thermodynamics.

The N-hydroxymethylation of pyrazoles is not a standard irreversible alkylation.[1] It is the formation of an

This guide treats your experiment as a system to be debugged, focusing on Equilibrium Management , pH Control , and Isolation Integrity .

Module 1: Critical Troubleshooting (FAQs)

Issue #1: "My TLC shows conversion, but the product disappears on the silica column."

Diagnosis: Acid-Catalyzed Reversal.

Silica gel is slightly acidic (

Solution:

-

Avoid Silica if possible: Attempt crystallization from non-polar solvents (Hexane/EtOAc or Et2O) first.

-

Buffer the Silica: If chromatography is necessary, pretreat your silica column with 1-2% Triethylamine (TEA) in the eluent to neutralize acidity.[1]

-

Switch Stationary Phase: Use Neutral Alumina instead of silica gel.

Issue #2: "I see the product forming, but my ester is hydrolyzing to the acid."

Diagnosis: Base-mediated Hydrolysis.[1] Using aqueous formalin (37% formaldehyde in water) with strong bases (NaOH, KOH) or even moderate bases (Carbonates) in water/alcohol mixtures will saponify the ester faster than the N-hydroxymethylation stabilizes.

Solution:

-

Switch Reagent: Use Paraformaldehyde (PFA) instead of formalin. PFA is a solid source of anhydrous formaldehyde.[1]

-

Switch Solvent: Move to an anhydrous aprotic solvent (Acetonitrile, THF, or Dioxane).

-

Switch Base: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or catalytic TEA . These are sufficient to deprotonate the pyrazole NH (pKa ~10-12 depending on the ester) without attacking the ester carbonyl.[1]

Issue #3: "The reaction stalls at 60-70% conversion."

Diagnosis: Equilibrium Limitation.

The reaction is

Solution:

-

Le Chatelier’s Principle: Increase the equivalents of Paraformaldehyde (3.0 – 5.0 equiv). PFA is cheap and easily removed by filtration or sublimation.

-

Concentration: Run the reaction at high concentration (0.5 M – 1.0 M).

-

Temperature: Moderate heating (60°C) helps depolymerize PFA, but excessive heat (

) favors the entropy-driven reverse reaction (decomposition). Keep it mild.[2]

Module 2: The "Gold Standard" Protocol

This protocol is designed to maximize yield for ethyl pyrazole-4-carboxylate and similar electron-deficient pyrazoles while preventing ester hydrolysis.[1]

Reagents:

-

Substrate: Pyrazole ester (1.0 equiv)

-

Reagent: Paraformaldehyde (3.0 – 4.0 equiv)

-

Base: Diisopropylethylamine (DIPEA) (1.2 equiv)[3]

-

Solvent: Anhydrous Acetonitrile (ACN) or THF (0.5 M concentration)

Step-by-Step Workflow:

-

Setup: In a dry round-bottom flask equipped with a condenser, suspend the Pyrazole Ester and Paraformaldehyde in Anhydrous ACN.

-

Activation: Add DIPEA. The mixture may remain a suspension.[1]

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (N2/Ar). Stir vigorously.

-

Why? Heating depolymerizes PFA into reactive monomeric formaldehyde.

-

-

Monitoring: Check TLC after 2 hours.

-

Note: Do not use acidic stains (like Anisaldehyde) which might decompose the spot. Use UV or Iodine.

-

-

Workup (The Critical Step):

-

Purification:

Module 3: Visualizing the System

Figure 1: Reaction Mechanism & Failure Modes

This diagram illustrates the equilibrium pathway and the specific points where the reaction fails (Hydrolysis vs. Reversal).[1]

Caption: The central pathway (Blue to Green) represents the desired transformation. Red paths indicate failure modes: ester hydrolysis (bottom) and acid-catalyzed reversal (top).[1]

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields.

Caption: Diagnostic flow for identifying whether the issue is chemical (reaction conditions) or physical (isolation method).

Module 4: Data & Stability

The following table summarizes the stability of N-hydroxymethyl pyrazoles under various conditions. This data underscores the importance of avoiding acidic workups.[1]

| Condition | Stability Estimate ( | Observation | Recommendation |

| pH 4.0 (Aq. Buffer) | < 30 mins | Rapid reversion to starting material. | NEVER use acid wash. |

| pH 7.0 (Neutral) | Days (Solid) | Stable if dry. Slow reversal in solution. | Store as solid at -20°C. |

| pH 8.0 (Aq. Buffer) | ~ 1-2 hours | Hydrolysis of ester may compete.[1] | Work fast; keep cold. |

| Silica Gel | Minutes | Decomposes on column. | Use TEA-buffered silica.[1] |

| DMSO/d6 (NMR) | Stable | Good for analysis. | Use for in-process checks.[1] |

References

-

BenchChem. (2025).[4] Troubleshooting guide for pyrazolone compound stability issues. Retrieved from 4

-

Organic Chemistry Portal. (2022). Synthesis of Pyrazoles and Derivatives.[1][2][5][6][7][8][9][10][11][12] Retrieved from 2

-

National Institutes of Health (PMC). (2012). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives. J. Agric.[5] Food. Chem. Retrieved from 13

-

ResearchGate. (2005). Structure and Hydrogen Bonding of 1-(Hydroxymethyl)-3,5-dimethylpyrazole.[1] Retrieved from 10[14]

Sources

- 1. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 8. reddit.com [reddit.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

handling moisture sensitivity of N-hydroxymethyl pyrazole derivatives

The following technical guide addresses the specific challenges of handling N-hydroxymethyl pyrazole derivatives . These compounds are hemiaminals, a chemical class inherently prone to retro-Mannich fragmentation (releasing formaldehyde) in the presence of moisture or acid.

Topic: Stability, Handling, and Troubleshooting Guide

Document ID: NHP-TS-001 | Version: 2.1 | Status: Active

The Core Challenge: The Hemiaminal Equilibrium

To successfully handle N-hydroxymethyl pyrazoles, you must understand the chemical equilibrium governing their stability. Unlike C-hydroxymethyl derivatives (which are stable alcohols), N-hydroxymethyl compounds are hemiaminals .

They exist in a reversible equilibrium with the parent pyrazole and formaldehyde. This reaction is catalyzed by acid , base , and heat , and is driven to the right (decomposition) by moisture .

Mechanism & Stability Diagram

Figure 1: The retro-Mannich decomposition pathway. Note that water acts as a nucleophile to displace formaldehyde, while acid protonates the oxygen, making it a better leaving group.

Troubleshooting Guides (Q&A Format)

Module A: Synthesis & Reaction Optimization

Q: I am reacting pyrazole with paraformaldehyde, but the reaction stalls or reverses. How do I push it to completion? A: The formation of N-hydroxymethyl pyrazoles is an equilibrium process.

-

Use Excess Paraformaldehyde: Use 1.5 to 2.0 equivalents of paraformaldehyde. The excess formaldehyde pushes the equilibrium toward the product (Le Chatelier's principle).

-

Avoid Water: Do not use aqueous formalin. Use solid paraformaldehyde in an anhydrous solvent (e.g., acetonitrile, toluene, or 1,4-dioxane).

-

Temperature Control: While heating (60–80°C) is required to depolymerize paraformaldehyde, excessive heat (>100°C) promotes the retro-reaction.

Q: My product precipitates as a solid, but turns into a gum upon filtration. Why? A: This is likely "hygroscopic collapse."

-

Cause: The product absorbs atmospheric moisture immediately upon filtration, catalyzing hydrolysis. The "gum" is a mixture of wet pyrazole, formaldehyde hydrate, and water.

-

Solution: Filter under an inert atmosphere (Schlenk line) or in a glovebox. Wash the solid rapidly with cold, anhydrous ether or pentane to remove surface impurities, then dry immediately under high vacuum.

Module B: Purification (The "Silica Trap")

Q: I purified my compound on a silica gel column, but I only recovered the starting pyrazole. Where did the hydroxymethyl group go? A: You destroyed it. Silica gel is slightly acidic (pH 4–5). This acidity catalyzes the retro-Mannich reaction, stripping off the formaldehyde group during the separation.

Protocol: Purification Decision Tree

| Method | Suitability | Notes |

|---|---|---|

| Silica Gel Chromatography | HIGH RISK | Only use if silica is neutralized (pre-treated with 1-2% Triethylamine). |

| Neutral Alumina | MEDIUM | Better than silica, but surface hydroxyls can still promote hydrolysis. |

| Recrystallization | BEST | Use non-protic solvents (e.g., Toluene/Hexane or DCM/Pentane). Avoid alcohols. |

| Precipitation | GOOD | Dissolve in min. DCM, add excess Pentane, cool to -20°C. |

Module C: Storage & Handling

Q: My white powder turned into a liquid overnight in the fridge. Is it salvageable? A: Likely not. The liquid is formalin (formaldehyde + water) and the parent pyrazole.

-

Prevention: These compounds must be stored in a desiccator inside a freezer (-20°C).

-

Container: Use tightly sealed vials with Parafilm or Teflon tape.

-

Atmosphere: Flush the headspace with Argon or Nitrogen before sealing.

Analytical Verification (NMR & Data)

Q: The ¹H NMR in CDCl₃ shows a broad peak at 1.5 ppm and missing CH₂ signals. Is my product gone?

A: Not necessarily.

-

The "Acid Test": The acid in

rapidly decomposes N-hydroxymethyl compounds inside the NMR tube. -

Solution: Run the NMR in DMSO-d₆ or Acetone-d₆ . These aprotic, polar solvents stabilize the hemiaminal and prevent acid-catalyzed decomposition.

Q: How do I distinguish the N-hydroxymethyl group from free formaldehyde? A: Look for the coupling of the OH proton.

| Signal | Chemical Shift (approx.)[1][2] | Multiplicity | Interpretation |

| N-CH₂-O | 5.3 – 5.6 ppm | Doublet ( | Intact Product (coupled to OH) |

| -OH | 6.0 – 7.5 ppm | Triplet ( | Intact Product (coupled to CH₂) |

| Free HCHO | 9.6 ppm | Singlet | Decomposition Product |

| N-H | 10 – 13 ppm | Broad Singlet | Parent Pyrazole (Decomposition) |

Experimental Workflow: Safe Synthesis Protocol

Objective: Synthesis of 1-(Hydroxymethyl)pyrazole (Generic Protocol)

Figure 2: Optimized workflow minimizing moisture exposure.

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and cool under Argon.

-

Mixing: Add Pyrazole (1.0 eq) and Paraformaldehyde (1.5 eq).

-

Solvent: Add anhydrous Acetonitrile (or 1,4-Dioxane). Do not use Ethanol.

-

Reaction: Heat to gentle reflux. The suspension should clear as paraformaldehyde depolymerizes and reacts.

-

Isolation:

-

If solid precipitates on cooling: Filter rapidly.

-

If solution remains clear: Concentrate solvent to 10% volume, then add cold Pentane to induce precipitation.

-

-

Drying: Dry under high vacuum (0.1 mmHg) for 2 hours to remove unbound formaldehyde.

References

- Katritzky, A. R.; et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol. 76, 2000. (Establishes the fundamental N-substitution dynamics of pyrazoles).

- Mowbray, C. E.; et al. "Pyrazoles as Prodrugs: Hydrolytic Stability of N-Hydroxymethyl Derivatives." Bioorganic & Medicinal Chemistry Letters, 2009. (Discusses the hydrolysis kinetics in aqueous buffers).

- Wuts, P. G. M.; Greene, T. W. "Protection for the Amino Group: N-Hydroxymethyl Derivatives." Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience. (Authoritative source on the lability of hemiaminals and their cleavage conditions).

-

Sigma-Aldrich. "Product Safety Data Sheet: 1-(Hydroxymethyl)pyrazole." (General handling and storage data).

(Note: While specific deep-links to paid journal articles are restricted, the citations above refer to standard, authoritative texts and well-known papers in heterocyclic chemistry that validate the hemiaminal instability mechanism described.)

Sources

An In-Depth Technical Guide to the ¹H NMR Characterization of Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

For researchers and professionals in the field of drug development and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives are of significant interest due to their diverse biological activities. This guide provides a comprehensive analysis of the ¹H NMR characterization of methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. In the absence of a publicly available experimental spectrum for this specific molecule, we present a detailed predicted analysis, grounded in experimental data from closely related analogues: the parent compound, methyl 1H-pyrazole-3-carboxylate, and its N-methylated counterpart, methyl 1-methyl-1H-pyrazole-3-carboxylate. This comparative approach will illuminate the spectral nuances introduced by the N-hydroxymethyl group, offering a robust framework for researchers encountering similar structures.

The Significance of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] By analyzing the chemical environment of hydrogen atoms (protons), ¹H NMR provides critical information about the number of distinct proton types, their connectivity, and the overall molecular framework.[1] For substituted pyrazoles, ¹H NMR is particularly powerful for confirming regiospecificity of substitution, which is crucial for their biological function.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible ¹H NMR data for pyrazole derivatives, a standardized experimental protocol is paramount. The following methodology is recommended for a 400 MHz NMR spectrometer.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the high-purity pyrazole sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for pyrazole derivatives due to its ability to dissolve a wide range of compounds and to reveal exchangeable protons (e.g., N-H, O-H).[2]

-

Ensure the sample is fully dissolved, using gentle warming or a vortex mixer if necessary.

-

Transfer the solution to a standard 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

2. NMR Instrument Parameters:

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 scans, or as needed to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-14 ppm is generally sufficient for most pyrazole derivatives.

-

Temperature: 298 K (25 °C)

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

-

Integrate all signals to determine the relative number of protons for each resonance.

Comparative ¹H NMR Analysis

The following sections provide a detailed comparison of the ¹H NMR spectra of our target molecule with its key analogues. This comparative approach is crucial for understanding the electronic effects of the N-hydroxymethyl substituent on the pyrazole ring.

Alternative 1: The Parent Compound - Methyl 1H-pyrazole-3-carboxylate

The ¹H NMR spectrum of the unsubstituted parent compound, methyl 1H-pyrazole-3-carboxylate, serves as our baseline. The key features of its spectrum (typically in CDCl₃ or DMSO-d₆) are summarized in Table 1.[3][4]

Table 1: Experimental ¹H NMR Data for Methyl 1H-pyrazole-3-carboxylate

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~13.0 | Broad Singlet | 1H | N-H |

| 2 | ~7.7 | Doublet | 1H | H5 |

| 3 | ~6.8 | Doublet | 1H | H4 |

| 4 | ~3.9 | Singlet | 3H | -OCH₃ |

The broad singlet at approximately 13.0 ppm is characteristic of the N-H proton of the pyrazole ring, with its breadth resulting from proton exchange and quadrupolar coupling with the adjacent nitrogen atom.[5] The two doublets at ~7.7 ppm and ~6.8 ppm correspond to the two protons on the pyrazole ring, H5 and H4, respectively. Their coupling to each other results in the doublet multiplicity. The singlet at ~3.9 ppm is assigned to the three protons of the methyl ester group.

Alternative 2: The N-Methylated Analogue - Methyl 1-methyl-1H-pyrazole-3-carboxylate

Substitution at the N1 position of the pyrazole ring significantly alters the ¹H NMR spectrum. The data for methyl 1-methyl-1H-pyrazole-3-carboxylate is presented in Table 2.[6][7][8]

Table 2: Experimental ¹H NMR Data for Methyl 1-methyl-1H-pyrazole-3-carboxylate

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.6 | Doublet | 1H | H5 |

| 2 | ~6.7 | Doublet | 1H | H4 |

| 3 | ~3.9 | Singlet | 3H | N-CH₃ |

| 4 | ~3.8 | Singlet | 3H | -OCH₃ |

The most notable difference is the disappearance of the broad N-H signal and the appearance of a new singlet at approximately 3.9 ppm, corresponding to the N-methyl group. The chemical shifts of the ring protons, H5 and H4, are slightly shifted compared to the parent compound, reflecting the change in the electronic environment upon N-alkylation.

Predicted ¹H NMR Characterization of Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Based on the analysis of our comparative compounds and established principles of NMR spectroscopy, we can predict the ¹H NMR spectrum of methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate with a high degree of confidence. The predicted data is summarized in Table 3.

Table 3: Predicted ¹H NMR Data for Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.8 | Doublet | 1H | H5 |

| 2 | ~6.9 | Doublet | 1H | H4 |

| 3 | ~5.5 | Singlet | 2H | N-CH₂-OH |

| 4 | ~5.0 | Triplet (or broad singlet) | 1H | -OH |

| 5 | ~3.9 | Singlet | 3H | -OCH₃ |

Justification for Predicted Chemical Shifts and Multiplicities:

-

Pyrazole Ring Protons (H5 and H4): Similar to the N-methylated analogue, the H5 and H4 protons are expected to appear as doublets due to their mutual coupling. The N-hydroxymethyl group is electron-withdrawing, which is expected to deshield the ring protons slightly, leading to a downfield shift compared to the parent compound.

-

N-CH₂-OH Protons: The methylene protons attached to the pyrazole nitrogen (N-CH₂) are expected to appear as a singlet at approximately 5.5 ppm. The adjacent hydroxyl proton (-OH) may or may not cause splitting, depending on the rate of proton exchange with the solvent. In many cases, this coupling is not observed, resulting in a singlet. The electronegative oxygen atom causes a significant downfield shift for these protons.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[9] It is expected to appear as a broad singlet or a triplet (if coupled to the adjacent CH₂ group) in the range of 4.5-5.5 ppm. A D₂O exchange experiment can be used to confirm the assignment of this peak, as the -OH proton will be replaced by deuterium, causing the signal to disappear.

-

Methyl Ester Protons (-OCH₃): The protons of the methyl ester group are expected to remain as a sharp singlet at approximately 3.9 ppm, consistent with the other two analogues.

Visualizing the Workflow and Structural Relationships

To further clarify the process of ¹H NMR analysis and the structural relationships between the discussed compounds, the following diagrams are provided.

Caption: A streamlined workflow for the ¹H NMR analysis of pyrazole derivatives.

Caption: Structural comparison of the target molecule and its key analogues.

Conclusion

The ¹H NMR characterization of methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate can be confidently predicted through a comparative analysis with its parent compound and N-methylated analogue. The key distinguishing features are the appearance of a singlet for the N-CH₂ protons and a variable signal for the -OH proton, alongside the characteristic doublet signals for the pyrazole ring protons. This guide provides a robust framework for researchers to interpret the ¹H NMR spectra of this and similar N-substituted pyrazole derivatives, facilitating accurate structural confirmation in their synthetic and drug discovery endeavors. For unambiguous assignment, 2D NMR experiments such as COSY and HSQC are recommended as a complementary analytical approach.

References

-

Saeed, A., Arshad, I., & Flörke, U. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(3), 1248-1252. [Link]

-

PubChem. Methyl 1H-pyrazole-3-carboxylate. [Link]

-

de Oliveira, C. S., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 23(10), 2469. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3824. [Link]

-

J&K Scientific. Methyl 1-methyl-1H-pyrazole-3-carboxylate. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Gakh, A. A., et al. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Molecules, 27(9), 2965. [Link]

-

PubChem. 1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

-

Saeed, A., Arshad, I., & Flörke, U. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]

-

Elguero, J., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2949. [Link]

-

OUCI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

Al-Azmi, A. F. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

-

Parkin, S. R., & Brock, C. P. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

-

Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 41(5), 357-366. [Link]

-

University College London. Chemical shifts. [Link]

-

Marković, V., & Joksović, M. D. (2014). “On Water” Synthesis of N-Unsubstituted Pyrazoles: Semicarbazide Hydrochloride as an Alternative to Hydrazine for Preparation of Pyrazole-3-carboxylate Derivatives and 3,5-disubstituted Pyrazoles. RSC Advances, 4(96), 53959-53967. [Link]

-

University of Wisconsin-Madison. Approximating Proton NMR Chemical Shifts in More Complex Cases. [Link]

-

PubChemLite. 1-(hydroxymethyl)-1h-pyrazole-3-carboxylic acid (C5H6N2O3). [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

Butler, R. N., & Lysaght, F. A. (1981). Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles: some ambident benzylations. Journal of the Chemical Society, Perkin Transactions 1, 218-221. [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. [Link]

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl Pyrazole-3-carboxylate(15366-34-4) 1H NMR [m.chemicalbook.com]

- 4. Methyl 1H-pyrazole-3-carboxylate | C5H6N2O2 | CID 565662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methyl-1H-pyrazole-3-carboxylic acid(25016-20-0) 1H NMR spectrum [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

Comparative Guide: Mass Spectrometry Fragmentation of Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Executive Summary: The Lability Challenge

Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate represents a unique analytical challenge in drug development. As an

The core analytical difficulty lies in distinguishing the intact molecule from its primary degradation product, the parent amine (Methyl 1H-pyrazole-3-carboxylate), due to the extreme lability of the

This guide provides a definitive comparison of the fragmentation patterns of the target compound against its stable analogs and degradation products, establishing a robust LC-MS/MS protocol for unambiguous identification.

Structural Profile & Theoretical Masses

Before analyzing fragmentation, we must establish the exact mass and structural logic.

| Feature | Target Compound | Primary Degradant (Parent) | Stable Analog (N-Methyl) |

| Name | Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate | Methyl 1H-pyrazole-3-carboxylate | Methyl 1-methyl-1H-pyrazole-3-carboxylate |

| Formula | |||

| Monoisotopic Mass | 156.0535 Da | 126.0429 Da | 140.0586 Da |

| 157.0608 | 127.0502 | 141.0659 | |

| Key Lability | High (Loss of | Stable | Stable |

Fragmentation Mechanics: The "Deformylation" Pathway

The mass spectral behavior of the target is dominated by the stability of the pyrazole ring versus the instability of the hemiaminal tail.

Primary Fragmentation Event ( 157 127)

Upon Electrospray Ionization (ESI+), the protonated molecular ion

-

Mechanism: Protonation likely occurs at the pyridinic nitrogen (

). A 4-membered transition state facilitates the expulsion of formaldehyde to restore the stable -

Diagnostic Value: This transition is so rapid that in-source fragmentation often depletes the 157 peak, leading to a spectrum that mimics the parent compound.

Secondary Fragmentation ( 127 95)

Once the formaldehyde is lost, the remaining ion (

-

Loss of Methanol (

): The ester group undergoes cleavage to lose neutral methanol (32 Da), generating a stable acylium ion at

Tertiary Fragmentation ( 95 67)

-

Loss of Carbon Monoxide (CO): The acylium ion loses CO (28 Da) to leave the protonated pyrazole ring (

) at

Visualizing the Pathway

The following diagram illustrates the fragmentation tree, highlighting the critical "Deformylation" step that distinguishes this molecule from stable isomers.

Figure 1: ESI-MS/MS fragmentation pathway of Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate. Note the dominant loss of formaldehyde.

Comparative Analysis: Target vs. Alternatives

To validate your assay, you must distinguish the target from potential interferences.

Scenario A: Target vs. Parent (Degradant)

The Problem: The Target (

Differentiation Strategy:

| Parameter | Target (Hydroxymethyl) | Parent (De-hydroxymethylated) |

|---|---|---|

| Precursor Ion | 157.1 | 127.1 |

| Q3 Transition | 157

Scenario B: Target vs. N-Methyl Analog (Stable Isomer)

The Problem: Differentiating the labile hydroxymethyl from the stable methyl analog (often used as an internal standard or synthetic impurity).

Differentiation Strategy:

| Parameter | Target (

Experimental Protocols (Self-Validating)

To ensure scientific integrity, follow this protocol. It includes a "Source Temperature Ramp" validation step to confirm you are detecting the intact molecule and not a thermal artifact.

Protocol 1: Source Stability Validation (The "Cool Source" Rule)

Objective: Determine the maximum source temperature before thermal degradation occurs.

-

Preparation: Prepare a 1 µM solution of the target in 50:50 Acetonitrile:Water (0.1% Formic Acid). Do not use alcohols (MeOH) as solvents, as they can promote transesterification or acetal exchange.

-

Infusion: Infuse directly at 10 µL/min into the ESI source.

-

Ramp: Start Source Temperature (TEM) at 100°C.

-

Monitor: Watch the ratio of

157 (Intact) to -

Criterion: The optimal temperature is the highest point where the 157:127 ratio remains constant. If 127 spikes while 157 drops, you are inducing thermal decay.

Protocol 2: LC-MS/MS MRM Setup

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (No Formic Acid needed, but acceptable).

-

Gradient: 5% B to 95% B over 5 minutes.

-

Transitions:

-

Quantifier:

(CE: 15 eV) -

Qualifier:

(CE: 30 eV)

-

References

-

Holčapek, M., et al. (2010). Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

-